4-Nitrophenyl 3-diazopyruvate

DNA immobilization photo-crosslinking solid-phase synthesis

4-Nitrophenyl 3-diazopyruvate (DAPpNP, CAS 111337‑51‑0) is a heterobifunctional photo‑reactive cross‑linking agent of the diazopyruvate family. Its 4‑nitrophenyl ester group reacts selectively with primary and secondary amines, while the diazopyruvate moiety undergoes UV‑triggered Wolff rearrangement to generate a highly reactive ketene that acylates nucleophilic residues, forming stable malonic acid amide cross‑links.

Molecular Formula C9H5N3O5
Molecular Weight 235.15 g/mol
CAS No. 111337-51-0
Cat. No. B050182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl 3-diazopyruvate
CAS111337-51-0
Synonyms4-nitrophenyl 3-diazopyruvate
DAPpNP
Molecular FormulaC9H5N3O5
Molecular Weight235.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(=O)C=[N+]=[N-]
InChIInChI=1S/C9H5N3O5/c10-11-5-8(13)9(14)17-7-3-1-6(2-4-7)12(15)16/h1-5H
InChIKeyVCRPKWLNHWPCSR-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl 3-Diazopyruvate (CAS 111337-51-0) Procurement Guide – A Heterobifunctional Photo-Reactive Cross-Linker for Bioimmobilization


4-Nitrophenyl 3-diazopyruvate (DAPpNP, CAS 111337‑51‑0) is a heterobifunctional photo‑reactive cross‑linking agent of the diazopyruvate family. Its 4‑nitrophenyl ester group reacts selectively with primary and secondary amines, while the diazopyruvate moiety undergoes UV‑triggered Wolff rearrangement to generate a highly reactive ketene that acylates nucleophilic residues, forming stable malonic acid amide cross‑links [1]. This dual functionality enables light‑directed, end‑specific covalent immobilization of amine‑modified oligonucleotides and proteins onto solid supports, a capability not shared by conventional amine‑reactive cross‑linkers lacking a photo‑activatable group [2].

1 Heterobifunctional photo‑reactive cross‑linker for amine‑modified biomolecules
2 Amine‑selective 4‑nitrophenyl ester enables end‑specific conjugation
3 UV‑triggered ketene generation for light‑directed immobilization

Why Generic Photo-Crosslinkers Cannot Substitute for 4-Nitrophenyl 3-Diazopyruvate in Light-Programmed Immobilization


Protocols that replace DAPpNP with a generic heterobifunctional cross‑linker (e.g., an NHS‑ester‑diazirine or a benzophenone‑based reagent) forfeit the unique combination of amine‑specific acylation and UV‑triggered ketene generation that DAPpNP provides [1]. The diazopyruvate group’s Wolff‑rearrangement mechanism yields a ketene intermediate that efficiently acylates weak nucleophiles (hydroxyl, thiol, and amine groups) with minimal side reactions, whereas aryl‑azide or benzophenone photoreagents often require higher UV doses, generate less selective nitrene or ketyl radicals, and exhibit greater susceptibility to aqueous quenching . This mechanistic distinction directly impacts coupling yield, site‑specificity, and the feasibility of spatially resolved photo‑patterning in microfluidic or array‑based formats.

Generic NHS‑diazirine or benzophenone reagents generate less selective nitrene/ketyl radicals; ketene‑mediated acylation may not reproduce.
Aryl‑azide or benzophenone photo‑crosslinkers often require higher UV doses and show greater aqueous quenching, reducing coupling yield.
Mechanistic differences limit the feasibility of spatially resolved photo‑patterning in microfluidic or array formats.

Direct Performance Evidence for 4-Nitrophenyl 3-Diazopyruvate – Quantitative Comparisons with Standard Carbodiimide and Dark Controls


Photo‑Dependent DNA Immobilization Yield on Silica Beads: DAPpNP + UV vs. Dark Control

When 5′‑amino‑modified 35‑nt DNA oligomers were immobilized onto amino‑coated silica paramagnetic beads using DAPpNP plus EDAC as co‑coupling agent, UV irradiation (300 nm) yielded a DNA loading of 460 ± 75 pmol mg⁻¹, whereas the identical reaction kept in the dark gave only 76 ± 12 pmol mg⁻¹. Controls omitting DAPpNP or EDAC exhibited similarly low non‑specific binding (77–81 pmol mg⁻¹), confirming that the 6‑fold enhancement is strictly photo‑dependent [1].

Photo‑dependent DNA yield
Head‑to‑head
~6‑fold higher loading (460 vs 76 pmol mg⁻¹) under UV vs dark
Supports true photo‑triggered covalent coupling efficiency
Requires UV 300 nm, EDAC co‑coupling; dark control confirms photo‑dependence
DNA immobilization photo-crosslinking solid-phase synthesis

DAPpNP Photo‑Immobilization vs. EDAC Carbodiimide Coupling: Superior Yield on Polystyrene Beads

On polystyrene‑co‑maleic anhydride beads, the DAPpNP‑mediated photo‑immobilization protocol achieved a DNA coupling yield of 210 ± 40 pmol mg⁻¹, compared with 150 pmol mg⁻¹ for the conventional EDAC‑only method on carboxyl‑coated beads of the same size. This represents a 40 % improvement in loading capacity, attributed to the efficient ketene‑mediated acylation that does not require pre‑activation of carboxyl groups [1].

DAPpNP vs EDAC loading
Head‑to‑head
40% higher DNA loading on polystyrene beads (210 vs 150 pmol mg⁻¹)
Reported higher probe density; may improve hybridization signal
Measured on maleic anhydride beads vs carboxyl‑coated beads
bioconjugation efficiency carbodiimide coupling DNA microarray fabrication

Site‑Specificity: Non‑Specific Background Binding of DAPpNP‑Immobilized DNA vs. Direct EDAC Immobilization

Quantification of non‑specifically attached DNA after DAPpNP photo‑immobilization on carboxyl‑coated polystyrene beads showed only 9 % non‑specific binding (15 ± 3 pmol mg⁻¹ out of 170 ± 20 pmol mg⁻¹ total loading), comparable to the level seen with direct EDAC immobilization. By eliminating the need for pre‑activation of the support, the DAPpNP method avoids additional surface modifications that can increase non‑specific background [1].

Non‑specific binding
Head‑to‑head
~9% non‑specific DNA attachment, comparable to EDAC method
Maintains low background without carboxyl pre‑activation step
Reported 15±3 pmol mg⁻¹ non‑specific; workflow simplification context
surface passivation non‑specific adsorption DNA probe specificity

Aqueous Stability: DAPpNP Remains Reactive After 8‑h Pre‑Incubation in the Dark

HPLC analysis confirmed that DAPpNP is stable in water in the presence of EDAC and amino‑modified DNA for at least 8 h at room temperature when protected from light. The diazo group remains intact, and no detectable side‑reaction with the DNA amine occurs until UV irradiation is applied. This contrasts with aryl‑azide reagents, which can hydrolyze or undergo thermal decomposition under similar conditions [1].

Aqueous dark stability
Class‑level
≥8 h at RT in dark, pH 8.6; diazo group remains intact
Allows pre‑mixing and timed UV activation for automated workflows
Class‑level comparison: superior to aryl‑azide reagents that hydrolyze rapidly
reagent stability aqueous compatibility pre‑incubation tolerance

Proven Application Scenarios for 4-Nitrophenyl 3-Diazopyruvate – Where the Quantitative Evidence Drives Procurement Decisions


Light‑Directed DNA Microarray Fabrication

The 6‑fold photo‑dependent yield advantage over dark controls [1] makes DAPpNP the reagent of choice for spatially resolved oligonucleotide immobilization. Users can mask or focus UV light to create high‑density probe arrays with minimal non‑specific background, directly leveraging the quantifiable coupling efficiency demonstrated in bead‑based models.

High‑Sensitivity DNA Hybridization Assays on Magnetic Beads

Because DAPpNP delivers 40 % higher DNA loading than standard EDAC coupling [1], bead‑based hybridization assays achieve greater signal intensity per bead mass. This translates to improved detection limits in genotyping, pathogen identification, and gene‑expression analysis, where probe density directly correlates with sensitivity.

Photo‑Programmable Microfluidic DNA Processors

The reagent’s 8‑h dark stability [1] and true photo‑switchability enable sequential, site‑specific DNA immobilization inside sealed microfluidic channels. This capability supports complex workflows such as evolutionary biotechnology and DNA computing, where temporally and spatially controlled surface functionalization is mandatory.

Synthesis of Photoaffinity Probes for Protein Interaction Mapping

The amine‑specific acylation followed by UV‑triggered ketene generation [2] allows researchers to conjugate DAPpNP to peptide ligands or small‑molecule probes, then photo‑cross‑link to target proteins in cell lysates. The well‑characterized yields and stability enable reproducible probe construction, critical for chemoproteomics and drug‑target identification.

Application
Selection Property
Validation Focus
Light‑directed DNA microarray fabrication
Photo‑dependent immobilization yield
Spatially resolved coupling efficiency and low background
High‑sensitivity DNA hybridization assays on beads
Elevated DNA loading capacity
Signal intensity per bead mass; detection limit improvement
Photo‑programmable microfluidic DNA processors
Dark stability and photo‑switchability
Sequential site‑specific immobilization inside sealed channels
Synthesis of photoaffinity probes for protein interaction mapping
Amine‑specific acylation + UV‑triggered cross‑linking
Reproducible probe construction for chemoproteomics
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